
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- is an organic compound with the molecular formula C15H24O2. This compound is characterized by the presence of a nonyne backbone with an ethenylidene group and an ethoxyethoxy substituent. The (4S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- can be achieved through various organic synthesis techniques. One common method involves the use of alkyne metathesis, where a nonyne precursor undergoes a reaction with an ethenylidene compound in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like Grubbs’ catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkyne metathesis reactors. The process would be optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified using techniques like distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms and developing new catalytic processes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- involves its interaction with molecular targets through its reactive functional groups. The ethenylidene group can participate in cycloaddition reactions, forming cyclic compounds. The ethoxyethoxy group can undergo hydrolysis, releasing ethanol and forming a hydroxyl group. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonyne: A simpler alkyne with a similar nonyne backbone but lacking the ethenylidene and ethoxyethoxy groups.
5-Ethenylidene-2-nonyne: Similar structure but without the ethoxyethoxy substituent.
4-(1-Ethoxyethoxy)-2-nonyne: Similar structure but without the ethenylidene group.
Uniqueness
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- is unique due to the combination of its functional groups and stereochemistry. The presence of both the ethenylidene and ethoxyethoxy groups allows for diverse reactivity and potential applications in various fields. The (4S) stereochemistry adds another layer of specificity, making it a valuable compound for stereoselective synthesis and research.
Eigenschaften
CAS-Nummer |
651020-92-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
InChI |
InChI=1S/C15H24O2/c1-6-10-12-14(8-3)15(11-7-2)17-13(5)16-9-4/h13,15H,3,6,9-10,12H2,1-2,4-5H3/t13?,15-/m0/s1 |
InChI-Schlüssel |
QQDYFKMDUWWIJU-WUJWULDRSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C#CC)OC(C)OCC |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
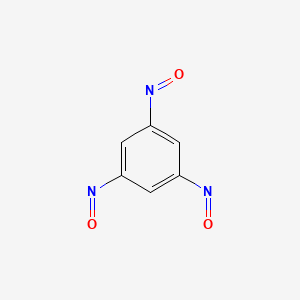
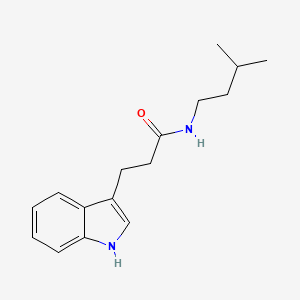
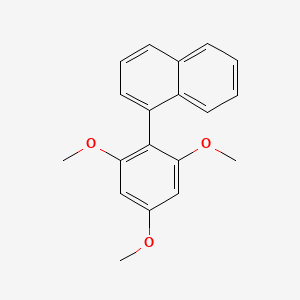
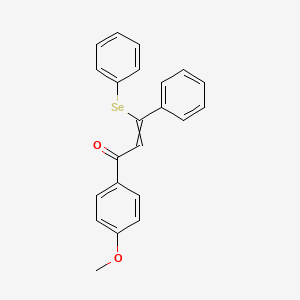
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
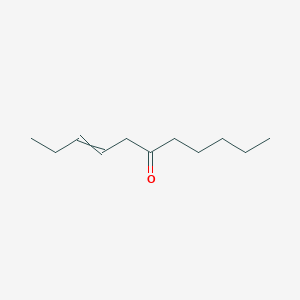
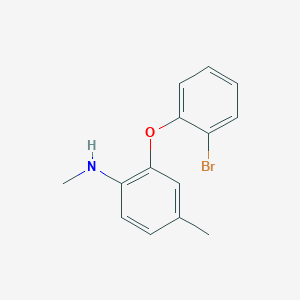
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
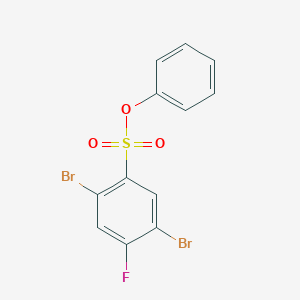
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
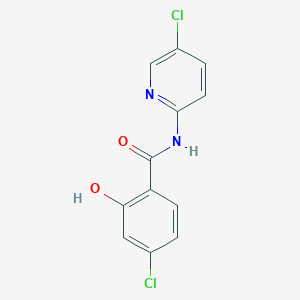
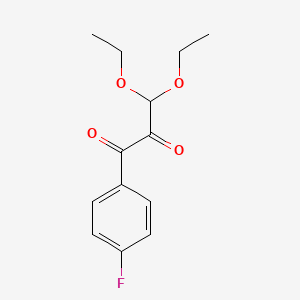
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
